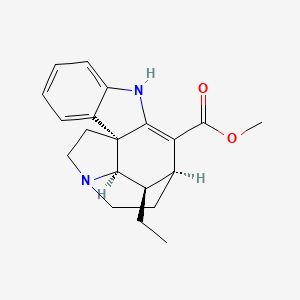

![molecular formula C12H20ClN4O10P3S B1242109 [2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;chloride](/img/structure/B1242109.png)

[2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

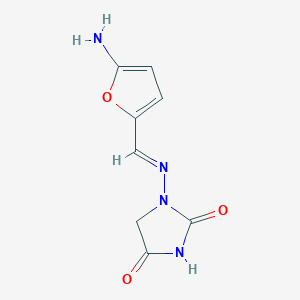

Descripción

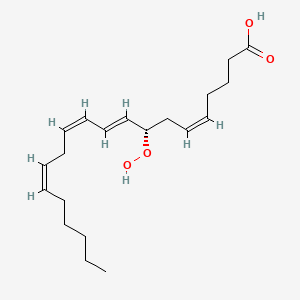

3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-(4,6,8,8-tetrahydroxy-3,5,7-trioxa-4,6,8-triphosphaoct-1-yl)thiazolium hydroxide, inner salt, P,P',P''-trioxide. The triphosphate ester of thiamine. In Leigh's disease, this compound is present in decreased amounts in the brain due to a metabolic block in its formation.

Aplicaciones Científicas De Investigación

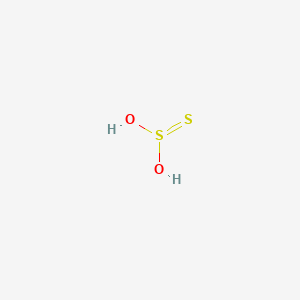

Synthesis and Chemical Properties

Synthesis and Isomerization : Research has shown methods for synthesizing various phosphonates using thiamine (vitamin B1) derivatives, which includes the specified chemical. The process involves thermal isomerization and transesterification, indicating complex chemical behavior and versatility (Takamizawa, Hirai, & Hamashima, 1968).

Organic-Inorganic Hybrid Compounds : The interaction of thiamine with polymeric halogenocadmate anions has been studied, forming organic-inorganic hybrid compounds. This indicates potential applications in materials science and crystallography (Hu, Jia, Jing-wei Xu, & Aoki, 2005).

Hydrate Pseudopolymorphs of Thiamine Pyrophosphate : Research on hydrate pseudopolymorphs of thiamine pyrophosphate, a derivative of the specified chemical, has been conducted. These studies provide insights into the structural and chemical characteristics of these compounds (Li & Hu, 2013).

Biological and Medicinal Applications

Antiviral Activity : Some derivatives have been explored for their antiviral properties, particularly against retroviruses. This research indicates the potential of these compounds in developing new antiviral therapies (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Enzymatic Synthesis Mechanisms : Studies on thiamin phosphate synthase, related to the synthesis of compounds like the one , provide valuable insights into biochemical pathways and enzymatic mechanisms (Reddick, Nicewonger, & Begley, 2001).

Advanced Material and Structural Studies

Hybrid Heterocycles Synthesis : Research into the reactions of chloroacetylenephosphonates with 5-thiotetrazoles, involving similar compounds, offers potential applications in synthesizing novel fused heterocycles, useful in material sciences (Erkhitueva, Dogadina, Khramchikhin, & Ionin, 2013).

Biosynthesis of Thiamine : Understanding the biosynthesis of thiamine, closely related to the specified compound, has implications in biochemistry and pharmaceuticals, highlighting the importance of these compounds in biological systems (Camiener & Brown, 1960).

Cancer Cell Inhibition Studies : Compounds containing similar pyrimidine derivatives have been evaluated for their potential in inhibiting cancer cells, suggesting a role in developing novel anticancer drugs (Reddy, Reddy, Reddy, Rao, Swaminathan, Krishna, & Reddy, 2020).

Enzymology and Biochemical Analysis

Enzymatic Phosphorylation Studies : Research on thiamine phosphate pyrophosphorylase, involving similar compounds, provides insights into the enzymology of vitamin B1, crucial for understanding cellular biochemistry (Kawasaki, 1979).

Novel Thiazole Derivatives Synthesis : The synthesis of new thiazole derivatives, including amino methyl phosphonates and phosphinates, indicates the broad utility of these compounds in synthetic chemistry (Olszewski & Boduszek, 2010).

Therapeutic and Pharmacological Prospects

Biologically Active Phosphonates : The exploration of biologically active phosphonates, including those structurally related to the specified compound, reveals their significance in medicinal chemistry, particularly in antiviral and anticancer applications (Krečmerová, Majer, Rais, & Slusher, 2022).

Enzymatic Thiamine Synthesis : Studies on the enzymatic synthesis of thiamine, which is structurally similar to the specified compound, enhance understanding of vitamin biosynthesis, with implications for nutritional science and therapy (Nose, Ueda, & Kawasaki, 1961).

Structural and Molecular Modeling

Thiazole Biosynthetic Enzyme Structure : Research into the structure of the THI1 enzyme, related to thiazole biosynthesis, contributes to understanding the molecular basis of thiamin biosynthesis, which is significant for understanding cellular metabolism (Godoi, Galhardo, Luche, Van Sluys, Menck, & Oliva, 2006).

Hydrogen-Bonded Network Analysis : Investigations into hydrogen-bonded networks of related compounds provide insights into molecular interactions, crucial for understanding chemical and biological properties (Matczak-Jon & Ślepokura, 2011).

Fungicidal Activity : Synthesized phosphonates related to the compound have been evaluated for fungicidal activity, indicating potential agricultural applications (Xu & He, 2010).

Chemical Synthesis and Applications

Synthesis of Novel Dioxaphosphorino Derivatives : The synthesis of dioxaphosphorino pyridine derivatives shows the chemical versatility of compounds related to the one specified, with potential pharmaceutical applications (Reddy, Kiran, & Reddy, 2004).

Two-Dimensional Hydrogen-Bonded Network : Study of thiamine tetraphenylborate monohydrate, a derivative, reveals a two-dimensional hydrogen-bonded network, important for understanding molecular interactions and crystal engineering (Hu, Jia, Jing-wei Xu, & Aoki, 2005).

Hydrogen-Bond Donors and Acceptors in Bifunctional Aromatic N-Heterocycles : Research on bifunctional aromatic N-heterocycles, including pyrimidine derivatives, provides insights into molecular design and hydrogen-bonding in supramolecular chemistry (Aakeröy, Schultheiss, Desper, & Moore, 2007).

Corrosion Inhibition Studies : The ionic liquid form of a related compound has been studied as a corrosion inhibitor for steel, demonstrating applications in material protection and industry (Farag, Migahed, & Badr, 2019).

Bifunctional Acyclic Nucleoside Phosphonates : The synthesis of acyclic nucleoside phosphonates, related to the compound of interest, highlights potential in drug development and molecular synthesis (Vrbková, Dračínský, & Holý, 2007).

Propiedades

Nombre del producto |

[2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;chloride |

|---|---|

Fórmula molecular |

C12H20ClN4O10P3S |

Peso molecular |

540.75 g/mol |

Nombre IUPAC |

[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;chloride |

InChI |

InChI=1S/C12H19N4O10P3S.ClH/c1-8-11(30-7-16(8)6-10-5-14-9(2)15-12(10)13)3-4-24-28(20,21)26-29(22,23)25-27(17,18)19;/h5,7H,3-4,6H2,1-2H3,(H5-,13,14,15,17,18,19,20,21,22,23);1H |

Clave InChI |

QQGUUJDJIKOGLR-UHFFFAOYSA-N |

SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Cl-] |

SMILES canónico |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Cl-] |

Sinónimos |

Thiamin Triphosphate Thiamine Triphosphate Triphosphate, Thiamin Triphosphate, Thiamine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one](/img/structure/B1242029.png)

![(3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B1242033.png)

![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-N-[6-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexyl]pentanediamide](/img/structure/B1242034.png)

![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1242048.png)